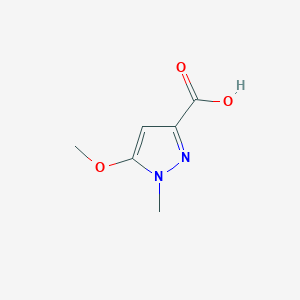

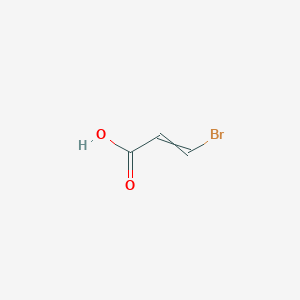

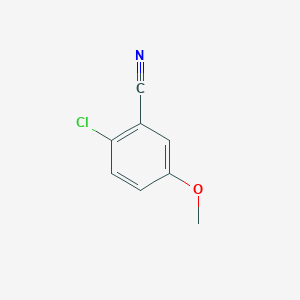

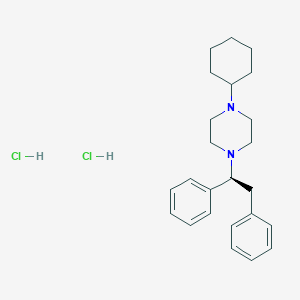

![molecular formula C6H10N2O B159120 1,2-二氮杂双环[2.2.2]辛酮 CAS No. 1632-26-4](/img/structure/B159120.png)

1,2-二氮杂双环[2.2.2]辛酮

描述

1,2-Diazabicyclo[2.2.2]octan-3-one, also known as 3-Quinuclidinone, 3-Oxoquinuclidine, 3-Quinuclidone, MKC-2, Quinuclidone 3, and Quinuclidin-3-one , is a colorless solid . It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Synthesis Analysis

1,2-Diazabicyclo[2.2.2]octan-3-one has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . A general method for its synthesis involves nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and reduction of the latter to 1,2-diazabicycloalkanes .Molecular Structure Analysis

The molecular formula of 1,2-Diazabicyclo[2.2.2]octan-3-one is C7H11NO, and its molecular weight is 125.1683 . The IUPAC Standard InChI is InChI=1S/C7H11NO/c9-7-5-8-3-1-6(7)2-4-8/h6H,1-5H2 .Chemical Reactions Analysis

DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . Protection and deprotection of functional groups and the formation of carbon–carbon bonds are also catalyzed by DABCO . The reagent also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis

1,2-Diazabicyclo[2.2.2]octan-3-one is a colorless solid . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents . The pKa of [HDABCO]+ (the protonated derivative) is 8.8, which is almost the same as ordinary alkylamines .科学研究应用

催化应用

1,2-二氮杂双环[2.2.2]辛酮,也称为DABCO,在有机合成中被广泛应用作为催化剂。它在各种一锅法、多组分缩合反应中表现出高效性。例如,它促进了在水介质中合成吡喃并[2,3-d]嘧啶酮衍生物,提供了诸如简单操作、温和反应条件和高收率等好处,使用了一种毒性较低、成本较低的化学品作为催化剂 (Azizian et al., 2012)。此外,DABCO已被应用于在超声辐射条件下合成吡唑并[1,2-a][1,2,4]三唑-1,3-二酮衍生物 (Azarifar等,2013)。

衍生物的合成

DABCO的用途延伸到各种衍生物的合成。它被用作温和高效的催化剂,用于在室温下通过一锅法三组分反应合成2-氨基-3-氰基萘吡喃衍生物 (Balalaie等,2008)。此外,已经开发了新的方法,通过无痕固相方法合成1,4-二氮杂双环[3,3,1]辛酮衍生物,高效地产生高纯度产品 (Saruta & Ogiku, 2007)。

有机转化

DABCO作为有机转化中多功能催化剂引起了关注。它以其环保性、高反应性和无毒性碱而脱颖而出,使其成为各种有机反应的理想选择 (Baghernejad Bita, 2010)。这种多功能性延伸到DABCO衍生的季铵盐与酚和相关亲核试剂的环开反应,展示了其在哌嗪产品合成中的应用 (Maraš等,2012)。

分子平铺和半导体性质

DABCO还在分子平铺和半导体性质领域发挥作用。例如,它与1,3,5-苯三羧酸形成的盐形成由氢键连接的平面二维片,展示了一种平铺图案 (Meehan et al., 1997)。此外,它已被用于模板碘铋酸盐杂化物,有助于半导体和光电响应性能 (Zhang et al., 2018)。

生物活性化合物的合成

DABCO已被用于合成生物活性化合物,如四氢苯并[b]吡喃和吡喃并[2,3-d]嘧啶酮衍生物,在制药行业中具有重要意义 (Shirini et al., 2017)。

安全和危害

未来方向

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years .

属性

IUPAC Name |

1,2-diazabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c9-6-5-1-3-8(7-6)4-2-5/h5H,1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZACTZHUWMHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167527 | |

| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Diazabicyclo[2.2.2]octan-3-one | |

CAS RN |

1632-26-4 | |

| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diazabicyclo(2.2.2)octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。